molecular formula C15H14N4O3 B2896914 3-[1-(1H-indole-5-carbonyl)azetidin-3-yl]imidazolidine-2,4-dione CAS No. 2034425-34-6

3-[1-(1H-indole-5-carbonyl)azetidin-3-yl]imidazolidine-2,4-dione

Cat. No.: B2896914
CAS No.: 2034425-34-6
M. Wt: 298.302
InChI Key: IFRLCILVHHUYNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[1-(1H-Indole-5-carbonyl)azetidin-3-yl]imidazolidine-2,4-dione is a potent and selective agonist for the 5-hydroxytryptamine 2C (5-HT2C) receptor, a G-protein coupled receptor highly expressed in the central nervous system. The 5-HT2C receptor is a prominent pharmacological target for the treatment of various neuropsychiatric disorders, including obesity, substance abuse, and schizophrenia, due to its role in regulating dopamine and norepinephrine release. This compound's high selectivity over the closely related 5-HT2A and 5-HT2B receptors is a critical feature, as 5-HT2A activation is linked to hallucinogenic effects and 5-HT2B activation is associated with cardiotoxicity. Its research value lies in its utility for probing the specific physiological and behavioral functions of the 5-HT2C receptor pathway in preclinical models, aiding in the validation of this receptor as a therapeutic target and the development of novel treatment strategies with improved safety profiles. The compound's imidazolidine-2,4-dione (hydantoin) and azetidine scaffold contributes to its favorable pharmacological properties and receptor interaction. Researchers utilize this tool compound in in vitro binding and functional assays, as well as in vivo behavioral studies, to elucidate the complex signaling mechanisms of the 5-HT2C receptor and its impact on disease states.

Properties

IUPAC Name

3-[1-(1H-indole-5-carbonyl)azetidin-3-yl]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O3/c20-13-6-17-15(22)19(13)11-7-18(8-11)14(21)10-1-2-12-9(5-10)3-4-16-12/h1-5,11,16H,6-8H2,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFRLCILVHHUYNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC3=C(C=C2)NC=C3)N4C(=O)CNC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(1H-indole-5-carbonyl)azetidin-3-yl]imidazolidine-2,4-dione typically involves multiple steps, starting with the preparation of the indole derivative. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with cyclohexanone in the presence of an acid catalyst . The resulting indole derivative is then subjected to further reactions to introduce the azetidine and imidazolidine-2,4-dione moieties.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, advanced purification techniques, and continuous flow synthesis to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

3-[1-(1H-indole-5-carbonyl)azetidin-3-yl]imidazolidine-2,4-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of indole-2,3-dione derivatives.

    Reduction: Formation of alcohols or amines from carbonyl groups.

    Substitution: Halogenated indole derivatives.

Scientific Research Applications

3-[1-(1H-indole-5-carbonyl)azetidin-3-yl]imidazolidine-2,4-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[1-(1H-indole-5-carbonyl)azetidin-3-yl]imidazolidine-2,4-dione involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The azetidine and imidazolidine-2,4-dione structures contribute to the compound’s stability and bioavailability, enhancing its overall efficacy .

Comparison with Similar Compounds

Imidazolidine-2,4-dione Derivatives with Aromatic Substitutions

  • 3-(4-Substituted phenyl)imidazolidine-2,4-diones (e.g., 3-(4-fluorophenyl)-, 3-(4-trifluoromethylphenyl)-): These compounds retain the imidazolidinedione core but substitute the azetidine-indole group with aromatic phenyl rings. Synthesis: Higher yields (61–67%) compared to more complex derivatives, achieved via straightforward condensation reactions .
  • 5-(4-Dimethylaminobenzylidene)-imidazolidine-2,4-dione: Features a benzylidene substituent at position 5, enhancing π-π stacking interactions.

Azetidine- and Indole-Containing Analogs

  • 3-[1-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)pyrrolidin-3-yl]imidazolidine-2,4-dione :

    • Replaces the indole-carbonyl group with a thiadiazole-carbonyl-pyrrolidine moiety.
    • Molecular Weight : 295.32 g/mol, slightly lower than the target compound, suggesting comparable metabolic stability .
    • Synthetic Complexity : Requires multi-step functionalization of the pyrrolidine ring, reducing overall yield .
  • Molecular Weight: 391.37 g/mol, significantly higher than the target compound, which may limit bioavailability .

Functional Group Variations

Indole-Modified Derivatives

  • (Z)-3-(2-(1H-Indol-3-yl)ethyl)-5-((1-(4-nitrobenzyl)-1H-indol-3-yl)methylene)thiazolidine-2,4-dione (7p) :

    • Replaces the imidazolidinedione core with a thiazolidinedione ring, altering redox properties.
    • Bioactivity : Thiazolidinediones are associated with PPARγ agonism, suggesting divergent mechanisms compared to imidazolidinediones .
  • Coumarin-Based Thiazolidinediones (e.g., 5g, 5k, 5h) :

    • Integrate coumarin moieties, enabling fluorescence-based tracking in biological systems.
    • Spectral Data : Characterized by distinct IR (C=O stretch at ~1700 cm⁻¹) and NMR (coumarin proton signals at δ 6.5–8.0 ppm) profiles .

Pharmacological and Physicochemical Comparisons

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Yield (%) Notable Properties/Activities References
Target Compound Imidazolidine-2,4-dione 1H-Indole-5-carbonyl-azetidine ~350 (estimated) N/A Potential LXRβ selectivity
3-(4-Fluorophenyl)imidazolidine-2,4-dione Imidazolidine-2,4-dione 4-Fluorophenyl 195.1 61.2 Simplified synthesis
5-(4-Dimethylaminobenzylidene)-imidazolidine Imidazolidine-2,4-dione 4-Dimethylaminobenzylidene 245.3 N/A Kinase inhibition
7p (Thiazolidinedione-indole hybrid) Thiazolidine-2,4-dione Dual indole groups ~450 (estimated) N/A PPARγ agonism (hypothesized)
3-[1-(2-Cyclopentylacetyl)azetidin-3-yl]imidazolidine Imidazolidine-2,4-dione Cyclopentylacetyl-azetidine 265.31 N/A Enhanced lipophilicity

Key Insights

Structural-Activity Relationships :

  • The azetidine-indole group in the target compound likely enhances target specificity compared to phenyl-substituted analogs, albeit at the cost of synthetic complexity .
  • Thiazolidinedione analogs (e.g., 7p) exhibit distinct mechanisms (e.g., PPAR modulation) due to core modification .

Synthetic Feasibility :

  • Phenyl-substituted imidazolidinediones are synthesized in higher yields (60–67%) than azetidine- or indole-containing derivatives, which require multi-step protocols .

Physicochemical Trade-offs :

  • Higher molecular weight compounds (e.g., trifluoroethyl derivatives) may face bioavailability challenges despite improved target engagement .

Biological Potential: The target compound’s indole-carbonyl-azetidine motif aligns with LXRβ-selective agonists described in , suggesting a promising avenue for metabolic disorder therapeutics .

Biological Activity

The compound 3-[1-(1H-indole-5-carbonyl)azetidin-3-yl]imidazolidine-2,4-dione is a derivative of imidazolidine and indole, which has garnered attention for its potential biological activities, particularly as an inhibitor of indoleamine 2,3-dioxygenase (IDO1). This enzyme plays a crucial role in the kynurenine pathway, which is involved in immune regulation and cancer progression. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

The primary mechanism through which this compound exerts its effects is by inhibiting IDO1. This inhibition leads to increased levels of L-tryptophan and decreased production of kynurenine, thereby modulating immune responses and potentially enhancing anti-tumor immunity. The significance of this pathway lies in its association with various diseases, including cancer and autoimmune disorders.

Biological Activity Overview

Research has indicated that compounds similar to this compound exhibit a range of biological activities:

  • Anticancer Activity : Studies have demonstrated that IDO1 inhibitors can reduce tumor growth in various cancer models. For instance, compounds that inhibit IDO1 have shown promising results in melanoma models by enhancing T-cell responses against tumors .
  • Antimicrobial Effects : Some derivatives have exhibited antimicrobial properties, suggesting their potential use in treating infections alongside cancer therapies .
  • Neuroprotective Effects : Given the role of the kynurenine pathway in neurodegenerative diseases, compounds targeting IDO1 may also provide neuroprotective benefits .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInhibition of IDO1 leads to reduced tumor growth and enhanced immune response.
AntimicrobialExhibits activity against various bacterial strains.
NeuroprotectivePotential benefits in neurodegenerative disease models through modulation of immune response.

Case Studies

Several studies have explored the effects of IDO1 inhibitors similar to this compound:

  • Melanoma Model : In a mouse model for melanoma, treatment with an IDO1 inhibitor resulted in significant tumor regression compared to control groups. The study highlighted the role of enhanced T-cell activity as a mechanism for this effect .
  • Infection Models : Another study evaluated the antimicrobial efficacy of related compounds against Gram-positive bacteria, showing that these compounds could inhibit bacterial growth effectively .

Q & A

Q. What are the recommended synthetic strategies for 3-[1-(1H-indole-5-carbonyl)azetidin-3-yl]imidazolidine-2,4-dione?

The synthesis typically involves multi-step reactions, starting with the formation of the imidazolidine-2,4-dione core. Key steps include:

  • Azetidine functionalization : Coupling 1H-indole-5-carboxylic acid with azetidine using carbodiimide-based reagents (e.g., DCC or EDC) under inert conditions to form the amide bond .
  • Cyclization : Condensation of glycine derivatives with urea or thiourea under acidic/basic conditions to construct the imidazolidine-dione moiety .
  • Purification : Recrystallization from polar solvents (e.g., DMF/acetic acid mixtures) to isolate the final product .

Q. Which analytical techniques are critical for characterizing this compound’s structure?

  • Nuclear Magnetic Resonance (NMR) : 1H^1H- and 13C^{13}C-NMR to confirm the presence of the indole, azetidine, and imidazolidine-dione groups .
  • X-ray Crystallography : For resolving stereochemistry and verifying the spatial arrangement of the fused heterocycles .
  • Mass Spectrometry (HRMS) : To validate molecular weight and fragmentation patterns .

Q. What are the common side reactions encountered during synthesis, and how can they be mitigated?

  • Azetidine ring opening : Occurs under acidic conditions; use buffered reaction media (e.g., sodium acetate in acetic acid) to stabilize the azetidine moiety .
  • Imidazolidine-dione hydrolysis : Minimize exposure to aqueous bases by conducting reactions under anhydrous conditions .
  • Byproduct formation : Optimize stoichiometry and reaction time (e.g., reflux for 2–5 hours) to improve yields .

Q. How can researchers assess the compound’s stability under varying storage conditions?

  • Thermogravimetric Analysis (TGA) : Determine decomposition temperatures.
  • Accelerated Stability Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV/visible) for 1–4 weeks, followed by HPLC purity checks .

Q. What preliminary biological screening assays are suitable for this compound?

  • Enzyme Inhibition Assays : Test against kinases or proteases due to the indole and imidazolidine-dione motifs’ affinity for ATP-binding pockets .
  • Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative activity .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

  • Flow Chemistry : Implement continuous flow systems to enhance mixing and heat transfer during azetidine coupling and cyclization steps .
  • Catalytic Optimization : Screen palladium or copper catalysts for Suzuki-Miyaura cross-coupling if aryl halides are intermediates .
  • Design of Experiments (DoE) : Use factorial designs to identify critical parameters (e.g., temperature, solvent polarity) .

Q. How should researchers resolve contradictions in biological activity data across studies?

  • Metabolic Stability Analysis : Perform liver microsome assays to rule out rapid degradation as a cause of inconsistent in vivo/in vitro results .
  • Target Engagement Studies : Use SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) to confirm direct binding to hypothesized targets .
  • Batch Variability Checks : Compare HPLC and NMR profiles of compound batches to exclude purity-related discrepancies .

Q. What computational methods support the rational design of derivatives with enhanced bioactivity?

  • Molecular Docking : Model interactions with target proteins (e.g., COX-2, EGFR) using AutoDock or Schrödinger Suite .
  • QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing groups on indole) with activity trends .
  • DFT Calculations : Predict regioselectivity in electrophilic substitution reactions on the indole ring .

Q. How can researchers investigate the compound’s mechanism of action in complex biological systems?

  • Transcriptomics/Proteomics : Use RNA-seq or SILAC-based proteomics to identify differentially expressed pathways post-treatment .
  • CRISPR-Cas9 Knockout : Validate target relevance by knocking out putative genes in cell lines and assessing resistance .
  • In Vivo Pharmacokinetics : Measure bioavailability, half-life, and tissue distribution in rodent models .

Q. What strategies address solubility challenges in preclinical testing?

  • Prodrug Design : Introduce hydrolyzable groups (e.g., phosphate esters) to improve aqueous solubility .
  • Nanoparticle Formulation : Encapsulate the compound in PEGylated liposomes or PLGA nanoparticles .
  • Co-Crystallization : Screen with co-formers (e.g., succinic acid) to create stable, soluble co-crystals .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.